4-((4-methylpiperidin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)sulfonyl-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c1-12-6-9-19(10-7-12)24(21,22)14-4-2-13(3-5-14)15(20)18-16-17-8-11-23-16/h2-5,8,11-12H,6-7,9-10H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSVRSFYENEPJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Thiazol-2-amine Intermediate
The thiazole ring is typically synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of thiourea derivatives with α-haloketones. For example, reacting 2-aminothiazole with chloroacetone under basic conditions yields the thiazol-2-amine core. Alternative methods include the use of Lawesson’s reagent to cyclize thioamides, though this approach may require higher temperatures (80–100°C) and extended reaction times (12–24 hours).
Key Reaction Conditions:
- Solvent: Ethanol or tetrahydrofuran (THF)
- Catalyst: Triethylamine or pyridine
- Yield: 65–78%
Sulfonylation of the Benzamide Precursor
The sulfonamide group is introduced via nucleophilic substitution between a sulfonyl chloride derivative and 4-methylpiperidine. The benzamide precursor, 4-sulfobenzoic acid, is first converted to its sulfonyl chloride using thionyl chloride (SOCl₂) at 60–70°C. Subsequent reaction with 4-methylpiperidine in dichloromethane (DCM) at 0–5°C prevents side reactions such as over-sulfonylation.
Optimization Data:
| Parameter | Optimal Value | Yield Improvement | |
|---|---|---|---|
| Temperature | 0–5°C | 12% | |
| Molar Ratio (1:1.2) | Piperidine:Cl | 89% purity | |
| Reaction Time | 2 hours | Minimal decomposition |
Coupling of Thiazol-2-amine with Sulfonylated Benzamide
The final step involves forming the amide bond between the thiazol-2-amine and the sulfonylated benzamide. Carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) are employed in the presence of 4-dimethylaminopyridine (DMAP). Recent advancements highlight the use of uronium salts (e.g., HATU) in dimethylformamide (DMF), which enhance coupling efficiency to 92–95%.
Comparative Coupling Agents:
| Agent | Solvent | Temperature | Yield | Byproduct Formation | |
|---|---|---|---|---|---|
| EDCI | DCM | 25°C | 78% | Moderate | |
| HATU | DMF | 0°C → 25°C | 95% | Low |
Optimization of Reaction Conditions
Temperature and Solvent Effects
The sulfonylation step is highly sensitive to exothermic side reactions. Cooling the reaction mixture to 0°C and using DCM as a solvent minimizes thermal degradation. In contrast, the coupling reaction benefits from a gradual temperature increase (0°C to room temperature) to ensure complete activation of the carboxylate intermediate.
Catalytic Enhancements
The addition of catalytic DMAP (5 mol%) in the coupling step reduces reaction time from 24 hours to 6 hours. Furthermore, substituting traditional bases like triethylamine with 2,6-lutidine suppresses racemization in chiral intermediates.
Industrial-Scale Production Methods
Continuous Flow Reactors
Patented industrial processes emphasize the use of continuous flow systems for the sulfonylation step, which improve heat dissipation and reduce batch variability. For example, a tubular reactor operating at 10 mL/min flow rate achieves 94% conversion with a residence time of 15 minutes.
Purification Techniques
Crystallization remains the dominant purification method, with tert-butyl methyl ether (TBME) yielding >99% purity. Chromatography is avoided due to scalability limitations, though simulated moving bed (SMB) technology shows promise for large-scale applications.
Analytical Characterization
Spectroscopic Validation
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 406.1234 [M+H]⁺, consistent with the theoretical mass of C₁₆H₁₈N₃O₃S₂.
Chemical Reactions Analysis
Types of Reactions
4-((4-methylpiperidin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-((4-methylpiperidin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(phenothiazin-10-yl)phenyl)(pyren-1-yl)methanone: This compound shares structural similarities with 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide, including the presence of a heterocyclic ring and a sulfonyl group.
4-(methylpiperidin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide analogs: Various analogs with modifications in the piperidine or thiazole rings can exhibit different properties and activities.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Biological Activity
4-((4-methylpiperidin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure features a thiazole ring, a piperidine moiety, and a sulfonamide group, which contribute to its unique biological properties. The molecular formula is with a molecular weight of approximately 320.4 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in disease pathways, such as kinases or proteases, leading to altered cellular signaling and potential therapeutic effects .
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways critical for cell survival and proliferation .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses activity against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .
Antiviral Activity
Emerging data indicate potential antiviral effects, particularly against viruses implicated in human diseases. The specific mechanisms remain under investigation, but initial findings are promising .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Study : A study demonstrated that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells. The mechanism involved apoptosis induction through the activation of caspase pathways .
- Antimicrobial Assessment : In a recent assessment, the compound was tested against a panel of microbial pathogens, showing effective inhibition at low concentrations (IC50 values ranging from 5 to 15 µM) .
- Synergistic Effects : Another study explored the combination of this compound with existing chemotherapeutics like doxorubicin. Results indicated a synergistic effect that enhanced cytotoxicity in resistant cancer cell lines .
Data Summary
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 cells | |
| Antimicrobial | Effective against bacterial strains | |
| Antiviral | Potential activity against viruses | |
| Synergistic Effects | Enhanced efficacy with doxorubicin |
Q & A
Basic: What are the recommended synthetic routes for 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide, and how can intermediates be characterized?
The synthesis typically involves:
- Step 1 : Preparation of the 4-methylpiperidine sulfonyl intermediate via reaction with sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C).
- Step 2 : Coupling the sulfonamide intermediate with a thiazol-2-amine derivative using carbodiimide coupling agents (e.g., EDCI/HOBt) in DMF at 60°C for 12–24 hours .
Characterization : - NMR spectroscopy (¹H/¹³C) to confirm substitution patterns.
- Mass spectrometry (HRMS) to verify molecular weight.
- HPLC for purity assessment (>95% recommended for biological assays).
Basic: How does the stability of this compound vary under different pH and temperature conditions?
Stability studies indicate:
- Acidic Hydrolysis (6M HCl, 100°C): Rapid degradation (~95% conversion in 6 hours) to 4-((4-methylpiperidin-1-yl)sulfonyl)benzoic acid and thiazol-2-amine derivatives .
- Basic Hydrolysis (2M NaOH, 80°C): Slower degradation (~88% in 4 hours) due to reduced nucleophilic attack on the sulfonamide group.
Recommendations : Store at –20°C in inert, anhydrous solvents (e.g., DMSO) to minimize hydrolysis.
| Condition | Time (h) | Conversion (%) | Byproducts Identified |
|---|---|---|---|
| 6M HCl, 100°C | 6 | 95 | Benzoic acid, thiazol-2-amine |
| 2M NaOH, 80°C | 4 | 88 | Benzoate, thiazol-2-amine |
Advanced: How can structure-activity relationship (SAR) studies optimize the compound’s biological activity?
Key SAR insights from analogs:
- Thiazole Modifications : Fluorination at the thiazole C4 position (e.g., 4-fluorobenzo[d]thiazol-2-yl) enhances metabolic stability and binding affinity to kinase targets (e.g., EGFR) .
- Piperidine Substituents : Bulkier groups (e.g., 2-methylpiperidin-1-yl) reduce off-target interactions but may decrease solubility .
Methodology : - Molecular Docking : Screen against crystal structures of target enzymes (e.g., carbonic anhydrase IX) to prioritize substituents.
- In Vitro Assays : Compare IC₅₀ values across cancer cell lines (e.g., MCF-7, HepG2) to validate SAR trends .
Advanced: How can conflicting cytotoxicity data across cell lines be resolved?
Contradictions in IC₅₀ values (e.g., <10 µM in HeLa vs. >50 µM in A549) may arise from:
- Cellular Uptake Variability : Use fluorescent analogs (e.g., BODIPY-labeled) to quantify intracellular accumulation .
- Target Expression Levels : Validate via Western blotting for proposed targets (e.g., PARP-1 or tubulin).
Case Study : A 2025 study resolved discrepancies by correlating cytotoxicity with overexpression of sulfonamide-binding proteins in responsive cell lines .
Basic: What analytical techniques are critical for purity assessment and structural confirmation?
- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to detect impurities (<0.5%).
- FT-IR Spectroscopy : Confirm sulfonamide (S=O stretch at 1150–1350 cm⁻¹) and amide (C=O at 1650 cm⁻¹) groups .
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .
Advanced: What strategies mitigate off-target effects in enzyme inhibition assays?
- Selectivity Screening : Test against panels of related enzymes (e.g., carbonic anhydrase isoforms I–XIV) .
- Covalent Modification : Introduce acrylamide moieties for irreversible binding to cysteine residues near active sites, improving specificity .
- Negative Controls : Use enantiomers or scrambled analogs to distinguish target-specific effects .
Basic: How does the compound interact with serum proteins, and how does this affect bioavailability?
- Plasma Protein Binding : ~85% binding (determined via equilibrium dialysis), primarily to albumin.
- Impact : High binding reduces free fraction, necessitating dose adjustment in in vivo models. Pre-dose with fatty acids to transiently displace bound compound .
Advanced: What computational tools predict metabolic pathways and potential toxic metabolites?
- Software : Use Schrödinger’s ADMET Predictor or MetaCore to identify likely Phase I/II metabolites (e.g., hydroxylation at piperidine C4 or sulfonamide cleavage).
- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .
Basic: What solvents and conditions are optimal for recrystallization?
- Solvent Pair : Ethyl acetate/hexane (3:1 v/v) at 4°C yields needle-like crystals suitable for X-ray diffraction.
- Purity Check : Monitor melting point (mp 182–184°C) and compare with literature .
Advanced: How can prodrug strategies improve the compound’s pharmacokinetic profile?
- Ester Prodrugs : Mask the sulfonamide as a pivaloyloxymethyl ester to enhance oral absorption. Hydrolyzed in plasma by esterases .
- Data : Prodrug analogs showed 3-fold higher AUC₀–24 in rodent models compared to parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
